REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:10]=[CH:9][CH:8]=[C:7]([CH2:11][CH3:12])[C:4]=1[CH:5]=O)[CH3:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:32][C:33](Br)(Br)[Br:34]>ClCCl>[Br:32][C:33]([Br:34])=[CH:5][C:4]1[C:3]([CH2:1][CH3:2])=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:11][CH3:12]
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Name
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|
Quantity
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3.8 g
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Type
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reactant
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Smiles
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C(C)C1=C(C=O)C(=CC=C1)CC
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Name
|
|
Quantity
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12.3 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
9.32 g
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Type
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reactant
|
Smiles
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BrC(Br)(Br)Br
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Name
|
|
Quantity
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70 mL
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Type
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solvent
|
Smiles
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ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was kept below 5° C
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Type
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ADDITION
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Details
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After the addition the reaction mixture
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Type
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WAIT
|
Details
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for 30 minutes at ambient temperature
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Duration
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30 min
|
Type
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ADDITION
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Details
|
The reaction mixture was poured onto water
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Type
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EXTRACTION
|
Details
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extracted with ethyl acetate
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Type
|
WASH
|
Details
|
the combined extracts washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash-chromatography on silica gel with a heptane/ethyl acetate gradient as eluent
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
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BrC(=CC1=C(C=CC=C1CC)CC)Br
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |